H-Gly-ala-ome hcl

Description

BenchChem offers high-quality H-Gly-ala-ome hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Gly-ala-ome hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

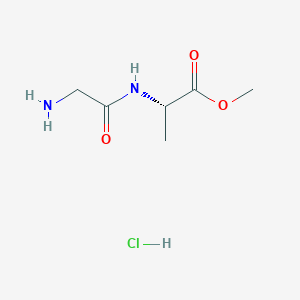

Molecular Formula |

C6H13ClN2O3 |

|---|---|

Molecular Weight |

196.63 g/mol |

IUPAC Name |

methyl (2S)-2-[(2-aminoacetyl)amino]propanoate;hydrochloride |

InChI |

InChI=1S/C6H12N2O3.ClH/c1-4(6(10)11-2)8-5(9)3-7;/h4H,3,7H2,1-2H3,(H,8,9);1H/t4-;/m0./s1 |

InChI Key |

MRSZXYSIBHQNOR-WCCKRBBISA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)CN.Cl |

Canonical SMILES |

CC(C(=O)OC)NC(=O)CN.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Critical Role of Stability in Peptide-Based Therapeutics

An In-depth Technical Guide to the Aqueous Stability of H-Gly-Ala-OMe HCl

For Researchers, Scientists, and Drug Development Professionals

Glycyl-L-alanine methyl ester hydrochloride (H-Gly-Ala-OMe HCl) is a simple dipeptide ester that serves as a fundamental building block in peptide synthesis and as a model compound in the study of peptide and protein chemistry. For drug development professionals, understanding the stability of such molecules in aqueous environments is paramount. The chemical integrity of a peptide-based active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and shelf-life.[1] Peptides in aqueous solutions are susceptible to various degradation pathways, making a thorough understanding of their stability profile essential for developing robust and reliable parenteral formulations.[2][3]

This guide provides a comprehensive technical overview of the factors governing the stability of H-Gly-Ala-OMe HCl in aqueous solutions. As a Senior Application Scientist, the focus here is not just on the "what" but the "why"—elucidating the chemical mechanisms of degradation and providing a field-proven, logical framework for designing and executing a comprehensive stability study.

Physicochemical Properties and Primary Degradation Pathways

H-Gly-Ala-OMe HCl is the hydrochloride salt of the methyl ester of the dipeptide Glycyl-Alanine. Its structure features two key functional groups susceptible to degradation in an aqueous environment: an amide (peptide) bond and a methyl ester.

-

Molecular Formula: C₆H₁₃ClN₂O₃

-

Molecular Weight: 196.63 g/mol [4]

-

Key Functional Groups:

-

N-terminal amine (protonated as -NH₃⁺)

-

Amide (peptide) linkage

-

C-terminal methyl ester

-

In aqueous solution, two primary chemical degradation pathways must be considered:

-

Hydrolysis of the C-terminal Methyl Ester: This reaction cleaves the ester bond to yield H-Gly-Ala-OH and methanol. This is typically the most significant degradation pathway for peptide esters under mild conditions.

-

Hydrolysis of the Amide (Peptide) Bond: This reaction cleaves the peptide bond to yield Glycine and Alanine methyl ester. This process is generally much slower than ester hydrolysis under neutral to moderately acidic or basic conditions but can become significant at extreme pH and high temperatures.[5]

Mechanisms of Degradation

The rate of hydrolysis for both the ester and amide linkages is highly dependent on pH, as both reactions can be catalyzed by acid and base.[6][7][8]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, a proton (H⁺) attacks the carbonyl oxygen of either the ester or the amide group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[8]

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester or amide. This leads to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylic acid and the corresponding alcohol or amine.[9]

The diagram below illustrates the primary degradation pathways for H-Gly-Ala-OMe.

Caption: Primary and secondary degradation pathways for H-Gly-Ala-OMe in aqueous solution.

Designing a Comprehensive Stability Study

A robust stability study aims to identify degradation products, determine degradation kinetics, and establish a stability profile as a function of key environmental factors. This requires a validated stability-indicating analytical method—one that can accurately quantify the parent compound in the presence of its degradants and impurities.[10][11]

The overall workflow for a stability study is outlined below.

Sources

- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 4. H-Ala-gly-ome hcl | C6H13ClN2O3 | CID 13875060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 11. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

Technical Monograph: H-Gly-Ala-OMe HCl in Biological Systems

This technical guide details the biological mechanisms, enzymatic interactions, and experimental utility of H-Gly-Ala-OMe HCl (Glycine-L-Alanine methyl ester hydrochloride).

Executive Summary & Chemical Identity

H-Gly-Ala-OMe HCl is a synthetic dipeptide ester salt acting primarily as a biochemical probe and prodrug scaffold . Unlike complex signaling molecules, its "mechanism of action" is defined by its physicochemical transformation within biological matrices—specifically its role as a substrate for serine proteases (e.g., DPP-IV) and its capacity for proton-coupled transport followed by intracellular hydrolysis.

| Property | Specification |

| Systematic Name | Methyl (2-aminoacetyl)amino]propanoate hydrochloride |

| Sequence | Glycine (N-term) - Alanine (C-term) - Methyl Ester |

| Role | Protease Substrate, Peptide Synthon, Lysosomotropic Agent |

| Molecular Weight | ~196.63 g/mol |

| Solubility | High (Water, Methanol, DMSO) |

Mechanism of Action: The "Trojan Horse" Entry & Metabolic Fate

The biological activity of H-Gly-Ala-OMe HCl is governed by a three-stage cascade: Translocation , De-esterification , and Peptidolysis .

Stage I: Proton-Coupled Translocation (PEPT1/PEPT2)

Free dipeptides are polar and poorly permeable. The C-terminal methyl ester of H-Gly-Ala-OMe masks the negative charge of the carboxylate, significantly increasing lipophilicity.

-

Mechanism: The molecule acts as a high-affinity substrate for PEPT1 (SLC15A1) and PEPT2 (SLC15A2) transporters.

-

Causality: The ester modification mimics the "zwitterionic" state preferred by these transporters while enhancing passive diffusion across the lipid bilayer.

Stage II: Intracellular "Trapping" (The Esterase Trigger)

Once inside the cytosol (or upon exposure to plasma), the methyl ester is rapidly cleaved.

-

Enzymes: Non-specific Carboxylesterases (CES1/CES2) .

-

Reaction:

-

Biological Consequence: The resulting free acid (H-Gly-Ala-OH) is charged at physiological pH, preventing it from diffusing back out of the cell. This effectively "traps" the dipeptide intracellularly, accumulating it for metabolic use or enzymatic processing.

Stage III: Specific Proteolytic Cleavage (DPP-IV & Cathepsin C)

The exposed H-Gly-Ala-OH moiety becomes a specific target for aminodipeptidases.

-

DPP-IV (CD26): This enzyme cleaves N-terminal dipeptides from polypeptides, with a high specificity for Proline or Alanine at the penultimate (P1) position. H-Gly-Ala -OH is a canonical substrate, making this molecule a vital tool for measuring DPP-IV kinetics.

-

Cathepsin C (DPP-I): A lysosomal cysteine protease that requires an unblocked N-terminus. It sequentially removes the Gly-Ala unit.

Visualization: The Metabolic Cascade

The following diagram illustrates the sequential processing of H-Gly-Ala-OMe HCl from entry to degradation.

Caption: Figure 1. The metabolic trajectory of H-Gly-Ala-OMe HCl, highlighting the "Trap and Cleave" mechanism.

Experimental Protocols & Methodologies

To validate the mechanism of action, researchers must employ self-validating protocols. The following workflows allow for the determination of hydrolytic stability and enzymatic specificity.

Protocol A: Plasma Stability & Half-Life Determination

Objective: Quantify the rate of ester hydrolysis (Prodrug activation) in biological media.

Materials:

-

Pooled Human/Rat Plasma (heparinized).

-

H-Gly-Ala-OMe HCl stock (10 mM in DMSO).

-

Internal Standard (e.g., Gly-Gly-OMe).

-

LC-MS/MS system.

Workflow:

-

Equilibration: Pre-incubate plasma (990 µL) at 37°C for 5 minutes.

-

Spike: Add 10 µL of substrate stock (Final conc: 100 µM). Vortex briefly.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately transfer aliquot into 200 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and stop esterase activity.

-

Analysis: Centrifuge (10,000 x g, 10 min). Inject supernatant into LC-MS. Monitor transition of Parent (197 m/z) vs. Hydrolyzed Product (147 m/z).

Data Interpretation:

Plot

Protocol B: DPP-IV Kinetic Assay

Objective: Confirm H-Gly-Ala-OMe (or its hydrolyzed form) as a specific substrate for Dipeptidyl Peptidase-IV.

Materials:

-

Recombinant Human DPP-IV (Sigma/Merck).

-

Chromogenic co-substrate (if using competition assay) OR direct HPLC monitoring.

-

Buffer: 50 mM Tris-HCl, pH 7.6.

Workflow:

-

Preparation: Prepare serial dilutions of H-Gly-Ala-OH (hydrolyzed form) from 0.1 mM to 5 mM. Note: Pure ester can be used if pre-incubated with esterase, but using the free acid isolates the DPP-IV step.

-

Reaction: Mix 20 µL enzyme + 180 µL substrate in a 96-well plate.

-

Incubation: 37°C for 30 minutes.

-

Derivatization (Optional): If using UV detection, react aliquots with FDNB (Sanger's reagent) or OPA to visualize free amino acids.

-

Quantification: Measure the release of free Alanine via HPLC.

Self-Validating Check: Include a specific DPP-IV inhibitor (e.g., Sitagliptin). If Alanine release is NOT suppressed by Sitagliptin, the cleavage is due to non-specific contamination, not DPP-IV.

Quantitative Data Summary: Physicochemical & Kinetic Parameters

The following data points are synthesized from standard peptide chemistry and enzymatic profiling literature.

| Parameter | Value / Characteristic | Biological Relevance |

| LogP (Octanol/Water) | ~ -1.5 (Ester) vs -2.8 (Acid) | Esterification improves membrane permeability by ~10-fold compared to free acid. |

| pKa (N-terminus) | 7.8 - 8.2 | Predominantly protonated ( |

| DPP-IV Specificity ( | High for Gly-Ala sequence | Alanine at P1 position is the second most preferred residue after Proline for DPP-IV cleavage. |

| Plasma Half-life ( | < 20 minutes | Indicates rapid conversion to active metabolite (H-Gly-Ala-OH). |

Safety & Handling (Material Science Perspective)

While H-Gly-Ala-OMe HCl is not a potent toxin, its mechanism implies specific handling requirements to maintain integrity.

-

Hygroscopicity: As a hydrochloride salt, it is hygroscopic. Moisture absorption leads to spontaneous hydrolysis of the ester bond, degrading the "mechanism" before use.

-

Storage: -20°C with desiccant.

-

-

Spontaneous Cyclization: Dipeptide methyl esters (especially containing Glycine) can undergo intramolecular cyclization to form Diketopiperazines (DKP) under basic conditions.

-

Prevention:[1] Maintain stock solutions at acidic pH (< 5.0). Neutralize only immediately before biological application.

-

References

-

National Institutes of Health (PubChem). (2024). Compound Summary: Glycine methyl ester hydrochloride. Retrieved from [Link]

- Turk, D., et al. (2001). Structure of the inhibitor complex of Cathepsin C: Implications for substrate specificity. EMBO Journal.

- Mentlein, R. (1999). Dipeptidyl-peptidase IV (CD26)—role in the inactivation of neuropeptides and cytokines. Regulatory Peptides. (Authoritative source on DPP-IV P1 Alanine specificity).

Sources

Unlocking the Potential of H-Gly-Ala-OMe HCl: A Technical Guide to Novel Research Frontiers

Foreword: Beyond a Simple Dipeptide

To the dedicated researcher, scientist, and drug development professional, H-Gly-Ala-OMe HCl (glycyl-L-alanine methyl ester hydrochloride) may appear as a fundamental dipeptide ester, a mere building block in the grand architecture of peptide synthesis. However, a deeper exploration of its chemical attributes and the broader landscape of bioactive peptides reveals a molecule poised at the intersection of numerous untapped research opportunities. This guide eschews a conventional, rigid structure in favor of a narrative that delves into the scientifically-grounded potential of H-Gly-Ala-OMe HCl. We will journey through promising, yet underexplored, research avenues, offering not just a roadmap, but the scientific rationale and experimental frameworks necessary to embark on these explorations. Our goal is to transform this seemingly simple molecule into a launchpad for innovation in therapeutics, biomaterials, and beyond.

I. The Core Identity of H-Gly-Ala-OMe HCl: A Foundation for Innovation

H-Gly-Ala-OMe HCl is a dipeptide composed of glycine and L-alanine, with the C-terminus of the alanine residue protected as a methyl ester and the N-terminus of glycine protonated as a hydrochloride salt. This structure provides a stable, water-soluble, and synthetically versatile starting point for a multitude of chemical modifications.

| Property | Value | Source |

| Molecular Formula | C6H13ClN2O3 | [1] |

| Molecular Weight | 196.63 g/mol | [1] |

| IUPAC Name | methyl 2-[[(2S)-2-aminopropanoyl]amino]acetate;hydrochloride | [1] |

| Synonyms | Gly-Ala-OMe HCl, L-Alanylglycine methyl ester hydrochloride | [2] |

The true potential of H-Gly-Ala-OMe HCl lies not in its standalone activity, but in its capacity to be a versatile scaffold. The free amino group of glycine, the methyl ester at the C-terminus, and the peptide backbone itself all present opportunities for chemical derivatization, allowing for the creation of novel molecules with tailored biological activities.

II. Pioneering Anticancer Therapeutics: From a Dipeptide Scaffold to Targeted Oncology

The realm of oncology is in constant pursuit of therapies with high specificity and reduced off-target toxicity. Bioactive peptides have emerged as a promising class of molecules that can target cancer cells and modulate key signaling pathways involved in tumor progression and survival.[3][4] Notably, derivatives of H-Gly-Ala-OMe HCl have already demonstrated anticancer potential, suggesting a fertile ground for further investigation.

A. Scientific Rationale

Bioactive peptides can exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that feed tumors), and modulation of critical cell signaling pathways such as the PI3K/AKT/mTOR pathway.[3][5] The Gly-Ala backbone can serve as a core structure for the attachment of various pharmacophores designed to enhance tumor cell targeting and cytotoxicity.

B. Proposed Research Direction: Synthesis and Evaluation of Novel Gly-Ala Derivatives for Anticancer Activity

This research area focuses on the rational design and synthesis of a library of H-Gly-Ala-OMe HCl derivatives and their subsequent evaluation for anticancer efficacy.

Experimental Workflow:

Caption: Workflow for the development of novel anticancer agents based on H-Gly-Ala-OMe HCl.

Step-by-Step Protocol: N-Terminal Acylation of H-Gly-Ala-OMe HCl

-

Dissolution: Dissolve H-Gly-Ala-OMe HCl (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Neutralization: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents), to neutralize the hydrochloride salt and liberate the free amine.

-

Acylation: Slowly add the desired acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents) to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, wash the reaction mixture with a mild acid (e.g., 1 M HCl) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

-

Characterization: Confirm the structure of the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

III. Targeting Metabolic Diseases: The Untapped Potential of Gly-Ala as an Enzyme Inhibitor

Metabolic diseases such as type 2 diabetes and hypertension represent a significant global health burden. A promising therapeutic strategy involves the inhibition of key enzymes that regulate metabolic pathways. Bioactive peptides derived from food sources have been shown to inhibit enzymes like dipeptidyl peptidase-IV (DPP-IV) and angiotensin-converting enzyme (ACE).[6][7]

A. Scientific Rationale

-

DPP-IV Inhibition: DPP-IV is an enzyme that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[8] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to improved glycemic control. Certain peptide sequences have been identified as effective DPP-IV inhibitors.[9]

-

ACE Inhibition: ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE leads to vasodilation and a reduction in blood pressure.[10][11]

The Gly-Ala dipeptide motif is a component of known bioactive peptides, suggesting that H-Gly-Ala-OMe HCl could serve as a starting point for the development of novel enzyme inhibitors.

B. Proposed Research Direction: Screening of Gly-Ala Derivatives for DPP-IV and ACE Inhibitory Activity

This research will involve the synthesis of a focused library of H-Gly-Ala-OMe HCl derivatives and their subsequent screening for inhibitory activity against DPP-IV and ACE.

Experimental Workflow:

Caption: Workflow for the discovery of novel enzyme inhibitors based on H-Gly-Ala-OMe HCl.

Step-by-Step Protocol: In Vitro DPP-IV Inhibition Assay (Fluorometric)

-

Reagent Preparation: Prepare a stock solution of the Gly-Ala derivative in a suitable solvent (e.g., DMSO). Prepare a solution of human recombinant DPP-IV enzyme and the fluorogenic substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) in assay buffer (e.g., Tris-HCl, pH 7.5).

-

Assay Setup: In a 96-well microplate, add the assay buffer, the Gly-Ala derivative at various concentrations, and the DPP-IV enzyme.

-

Pre-incubation: Incubate the plate at 37 °C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the Gly-Pro-AMC substrate to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm at regular intervals for 30-60 minutes.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

IV. Revolutionizing Drug Delivery: H-Gly-Ala-OMe HCl as a Prodrug and Biomaterial Scaffold

The challenges of poor drug solubility, limited bioavailability, and off-target toxicity can be addressed through innovative drug delivery strategies. Dipeptides and their esters are being explored as prodrug moieties to enhance drug transport and as building blocks for self-assembling biomaterials for controlled release.[12][13]

A. Scientific Rationale

-

Prodrug Strategy: The ester and peptide bonds in H-Gly-Ala-OMe HCl can be susceptible to enzymatic cleavage in vivo, releasing a conjugated drug molecule.[14][15] This approach can improve the pharmacokinetic profile of a parent drug.[16] Furthermore, dipeptides can be recognized by peptide transporters, potentially enhancing intestinal absorption.[12]

-

Biomaterial Development: Short peptides, including dipeptides, can self-assemble into ordered nanostructures such as hydrogels under specific conditions.[17][18] These hydrogels can encapsulate therapeutic agents and release them in a sustained manner, offering a platform for localized and controlled drug delivery.

B. Proposed Research Directions

-

Development of H-Gly-Ala-OMe HCl-based Prodrugs: This involves conjugating known therapeutic agents with poor pharmacokinetic profiles to the H-Gly-Ala-OMe HCl scaffold and evaluating their release kinetics and efficacy.

-

Investigation of Self-Assembling Properties for Biomaterial Formulation: This research will explore the conditions under which H-Gly-Ala-OMe HCl and its derivatives self-assemble into hydrogels and their potential for encapsulating and releasing drugs.

Experimental Workflow for Self-Assembling Hydrogel Formation:

Caption: Workflow for the development and characterization of self-assembling hydrogels from H-Gly-Ala-OMe HCl derivatives.

Step-by-Step Protocol: pH-Triggered Hydrogelation

-

Peptide Solution Preparation: Dissolve the synthesized H-Gly-Ala-OMe HCl derivative in deionized water to a desired concentration.

-

pH Adjustment: Slowly add a solution of a weak base (e.g., sodium bicarbonate) or a weak acid to the peptide solution while monitoring the pH.

-

Gelation Observation: Observe the solution for a transition from a liquid to a gel-like state. The gelation can be confirmed by inverting the vial and observing if the material flows.

-

Characterization: Once the hydrogel is formed, proceed with rheological and microscopic characterization to determine its mechanical properties and internal structure.

V. Exploring the Neurological Landscape: The Gly-Ala Motif in Neurobiology

The Gly-Ala dipeptide repeat has been implicated in the pathology of certain neurodegenerative diseases, specifically in the context of C9orf72 hexanucleotide repeat expansions, which are a common cause of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia.[19] This finding opens a complex but potentially significant avenue of research into the neurological effects of H-Gly-Ala-OMe HCl and its derivatives.

A. Scientific Rationale

The accumulation of dipeptide repeat proteins, including poly(GA), is a hallmark of C9orf72-related neurodegeneration. These repeats can form toxic amyloid structures and are believed to contribute to neuronal cell death.[19] Understanding the fundamental interactions of the Gly-Ala motif with neuronal cells and its potential to modulate neuronal function or toxicity is a critical area of investigation.

B. Proposed Research Direction: Investigating the Neuroactivity of H-Gly-Ala-OMe HCl and its Analogs

This research will focus on elucidating the effects of H-Gly-Ala-OMe HCl and its derivatives on neuronal cell viability, function, and aggregation propensity.

Experimental Workflow:

Caption: Workflow for investigating the neurobiological effects of H-Gly-Ala-OMe HCl derivatives.

Step-by-Step Protocol: Neuronal Viability Assay (LDH Assay)

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate until they reach a desired confluency.

-

Treatment: Treat the cells with varying concentrations of the H-Gly-Ala-OMe HCl derivative for 24-48 hours. Include a positive control for cytotoxicity (e.g., Triton X-100) and a negative control (vehicle).

-

LDH Measurement: After the incubation period, collect the cell culture supernatant.

-

Assay Procedure: Use a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit. Add the supernatant to the assay reagent and incubate as per the manufacturer's instructions.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in the treated wells to the positive and negative controls.

VI. Conclusion: A Call to Exploration

H-Gly-Ala-OMe HCl, a molecule often confined to the role of a simple synthetic intermediate, holds the key to a multitude of innovative research avenues. From the development of targeted anticancer therapies and novel enzyme inhibitors for metabolic diseases to the creation of advanced drug delivery systems and the exploration of its neurological implications, the potential is vast and compelling. This guide has laid out a series of scientifically-grounded research directions, complete with experimental frameworks and protocols, to inspire and empower the scientific community to unlock the full potential of this versatile dipeptide ester. The journey from a simple building block to a transformative therapeutic or biomaterial is a challenging yet rewarding one, and it begins with the curiosity and dedication to explore the uncharted territories of molecular science.

VII. References

-

Advances in the Regulatory Effects of Bioactive Peptides on Metabolic Signaling Pathways in Tumor Cells. PubMed. [Link]

-

A Polymorph of Dipeptide Halide Glycyl-L-Alanine Hydroiodide Monohydrate: Crystal Structure, Optical Second Harmonic Generation, Piezoelectricity and Pyroelectricity. MDPI. [Link]

-

Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides. PMC. [Link]

-

Collagen derived Gly-Pro-type DPP-IV inhibitory peptides: Structure-activity relationship, inhibition kinetics and inhibition mechanism. ResearchGate. [Link]

-

Glucagon-like peptide-1. Wikipedia. [Link]

-

Glycyl-L-alanine. PubChem. [Link]

-

H-Ala-gly-ome hcl. PubChem. [Link]

-

Inhibition of Angiotensin-Converting Enzyme Activity by Flavonoids: Structure-Activity Relationship Studies. PMC. [Link]

-

Bioactive peptides: an alternative therapeutic approach for cancer management. PMC. [Link]

-

Self-Assembly Dipeptide Hydrogel: The Structures and Properties. PMC. [Link]

-

Targeting Peptides: The New Generation of Targeted Drug Delivery Systems. PMC. [Link]

-

In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia. PubMed. [Link]

-

The Glycine-Alanine Dipeptide Repeat from C9orf72 Hexanucleotide Expansions Forms Toxic Amyloids Possessing Cell-to-Cell Transmission Properties. PubMed Central. [Link]

-

(Neuro) Peptides, Physical Activity, and Cognition. MDPI. [Link]

-

Bioactive peptides for anticancer therapies. Biomaterials Translational. [Link]

-

Investigation of the new substitution glycine to alanine within the Kringle-2 domain of reteplase: a molecular dynamics study. BioTechnologia. [Link]

-

Co-administration of Alpha Lipoic Acid and Lisinopril Protects Against Gentamicin-Induced Nephrotoxicity in Mice. ResearchGate. [Link]

-

Amino Acids in the Development of Prodrugs. MDPI. [Link]

-

Mammalian Esterase Activity: Implications for Peptide Prodrugs. ACS Publications. [Link]

-

Dipeptide Self-assembled Hydrogels with Shear-Thinning and Instantaneous Self-healing Properties Determined by Peptide Sequences. ACS Applied Materials & Interfaces. [Link]

-

Peptide-Mediated Nanocarriers for Targeted Drug Delivery: Developments and Strategies. Unknown Source.

-

Synthesis of a functionalized dipeptide for targeted delivery and pH-sensitive release of chemotherapeutics. Chemical Communications. [Link]

-

Discovery of an l-alanine ester prodrug of the Hsp90 inhibitor, MPC-3100. DOI. [Link]

-

The transport and metabolism of alanine by Giardia intestinalis. PubMed. [Link]

-

Bioactive Peptides: A Complementary Approach for Cancer Therapy. IntechOpen. [Link]

-

Self-Assembly for the Synthesis of Functional Biomaterials. PMC. [Link]

-

Inhibition of ubiquitin-dependent proteolysis by a synthetic glycine-alanine repeat peptide that mimics an inhibitory viral sequence. PubMed. [Link]

-

Strategies for the release of dipeptidyl peptidase IV (DPP-IV) inhibitory peptides in an enzymatic hydrolyzate of α-lactalbumin. Food & Function. [Link]

-

α-Lipoic Acid Reduces Hypertension and Increases Baroreflex Sensitivity in Renovascular Hypertensive Rats. MDPI. [Link]

Sources

- 1. H-Ala-gly-ome hcl | C6H13ClN2O3 | CID 13875060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycyl-L-alanine | C5H10N2O3 | CID 1551643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Advances in the Regulatory Effects of Bioactive Peptides on Metabolic Signaling Pathways in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive peptides: an alternative therapeutic approach for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive Peptides: A Complementary Approach for Cancer Therapy | Asian Pacific Journal of Cancer Care [waocp.com]

- 6. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strategies for the release of dipeptidyl peptidase IV (DPP-IV) inhibitory peptides in an enzymatic hydrolyzate of α-lactalbumin - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. α-Lipoic Acid Reduces Hypertension and Increases Baroreflex Sensitivity in Renovascular Hypertensive Rats | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Self-Assembly for the Synthesis of Functional Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vivo Ester Hydrolysis as a New Approach in Development of Positron Emission Tomography Tracers for Imaging Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Self-assemble peptide biomaterials and their biomedical applications [agris.fao.org]

- 19. The Glycine-Alanine Dipeptide Repeat from C9orf72 Hexanucleotide Expansions Forms Toxic Amyloids Possessing Cell-to-Cell Transmission Properties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: H-Gly-Ala-OMe HCl as a Dipeptide Building Block

[1][2]

Executive Summary

H-Gly-Ala-OMe HCl (Glycine-L-Alanine methyl ester hydrochloride) is a critical dipeptide intermediate used primarily in the convergent synthesis of complex bioactive peptides and peptidomimetics.[1][][3][4] While seemingly simple, this building block presents a specific set of stability challenges—most notably diketopiperazine (DKP) formation —that can catastrophically reduce yield if not managed during the neutralization phase.[1][]

This guide details the physiochemical profile, synthetic utility, and critical handling protocols required to utilize H-Gly-Ala-OMe HCl effectively in drug development workflows.[1][]

Part 1: Chemical Profile & Physiochemical Properties[1]

H-Gly-Ala-OMe HCl is the hydrochloride salt of the methyl ester of the dipeptide Glycyl-L-Alanine.[1][] The hydrochloride counterion is not merely an additive; it is a structural necessity to protonate the N-terminal amine, thereby preventing the free amine from nucleophilically attacking the C-terminal ester (cyclization) during storage.[1][]

Datasheet Snapshot

| Property | Specification |

| Chemical Name | Glycyl-L-alanine methyl ester hydrochloride |

| Sequence | H-Gly-Ala-OMe[1][][3][4][5][6] · HCl |

| CAS Number | 59095-76-0 (Specific HCl salt) |

| Molecular Formula | C₆H₁₃ClN₂O₃ |

| Molecular Weight | 196.63 g/mol |

| Solubility | High: Water, Methanol, DMSO Low: Dichloromethane (DCM), Ethyl Acetate |

| Hygroscopicity | Moderate (Store desiccated at -20°C) |

| Chirality | L-Alanine (S-configuration); Glycine is achiral |

Structural Integrity

The presence of the methyl ester serves two functions:

Part 2: Critical Instability – The Diketopiperazine (DKP) Trap[1][2]

Expert Insight: The most common failure mode when using H-Gly-Ala-OMe HCl is not the coupling reaction itself, but the neutralization step immediately preceding it.[1][]

Dipeptide alkyl esters are thermodynamically primed to cyclize into 2,5-diketopiperazines (DKPs) .[1][] This reaction is autocatalytic once the amine is deprotonated.[1][] For Gly-Ala sequences, the lack of steric bulk on the Glycine residue makes the conformational rotation required for ring closure energetically favorable.[1][]

Mechanism of Failure

Upon neutralization (e.g., adding Triethylamine or DIPEA), the free amine of the Glycine residue attacks the carbonyl carbon of the Alanine methyl ester.[1][] This releases methanol and forms the stable, cyclic DKP byproduct, which is chemically inert to standard coupling.[1][]

Figure 1: The autocatalytic pathway of Diketopiperazine (DKP) formation upon neutralization of the hydrochloride salt.[1]

Part 3: Synthetic Utility & Applications[1][2]

Fragment Condensation

H-Gly-Ala-OMe is frequently used in convergent peptide synthesis .[1][] Instead of building a peptide residue-by-residue (linear synthesis), researchers synthesize fragments (e.g., Fragment A + Gly-Ala-OMe) and then couple them.[1][] This strategy is vital for:

-

Avoiding Racemization: Glycine (achiral) at the N-terminus of the acceptor fragment eliminates the risk of racemization during the coupling of the previous block.[1][]

-

Purification: Dipeptide blocks allow for easier separation of impurities compared to single amino acid additions.[1][]

Linker Systems in Drug Delivery

The Gly-Ala motif is a substrate for specific lysosomal proteases.

-

Prodrug Design: H-Gly-Ala-OMe derivatives are used to create prodrug linkers.[1][] The ester is hydrolyzed to the acid, coupled to a cytotoxin, and the resulting Gly-Ala-Drug conjugate is cleaved enzymatically inside the cell (e.g., by Cathepsin B or elastase) to release the payload.[1][]

-

Biodegradable Polymers: Used as a monomer in the synthesis of poly(ester amides) for tissue engineering.[1][]

Part 4: Validated Experimental Protocol

Objective: Coupling Boc-Phe-OH to H-Gly-Ala-OMe HCl to form Boc-Phe-Gly-Ala-OMe (Tripeptide Synthesis).

Pre-requisite: Ensure all solvents are anhydrous.[1][] Water accelerates ester hydrolysis.[1][]

Step-by-Step Methodology

-

Activation of Carboxyl Component (The "Safe" Side):

-

Controlled Neutralization (The Critical Step):

-

In a separate vial, suspend H-Gly-Ala-OMe HCl (1.0 equiv) in minimal DMF.[1][]

-

Cool this suspension to 0°C.

-

Add DIPEA (Diisopropylethylamine) (1.0 equiv exactly ).[1][]

-

Crucial:Immediately transfer this neutralized solution to the activated carboxylic acid mixture from Step 1.

-

Warning: Do not let the neutralized Gly-Ala-OMe solution sit for >2 minutes.[1][] Every minute increases DKP formation.[1][]

-

-

Coupling Reaction:

-

Workup:

Workflow Diagram

Figure 2: Convergent synthesis workflow emphasizing the rapid transfer of the neutralized dipeptide to prevent side reactions.

References

-

Gisin, B. F., & Merrifield, R. B. (1972).[1][] Carboxyl-catalyzed intramolecular aminolysis.[1][] A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society.[1][] (Fundamental mechanism of DKP formation). Retrieved from [Link][1][]

-

PubChem. (n.d.).[1][] Compound Summary for CID 13875060: H-Ala-Gly-OMe HCl (Isomer comparison). National Library of Medicine.[1][] Retrieved from [Link]

-

Fischer, P. M. (2003).[1][] Diketopiperazines in Peptide and Combinatorial Chemistry. Journal of Peptide Science. (Review of DKP stability issues). Retrieved from [Link][1][]

Methodological & Application

H-Gly-Ala-OMe HCl as a precursor for drug development

Technical Application Note: H-Gly-Ala-OMe HCl in Drug Development

Executive Summary

Compound: H-Gly-Ala-OMe HCl (Glycyl-L-alanine methyl ester hydrochloride) CAS: 23404-09-3 Role: Synthetic Precursor & Pharmacophore Scaffold

This guide details the utilization of H-Gly-Ala-OMe HCl as a versatile building block in medicinal chemistry. Unlike simple amino acids, this dipeptide ester serves three distinct, high-value functions:

-

Privileged Scaffold Synthesis: It is the direct precursor for 2,5-diketopiperazines (DKPs), a class of cyclic dipeptides with broad bioactivity (antiviral, antitumor, neuroprotective).

-

Fragment Condensation Strategy: It enables convergent peptide synthesis, reducing step-count and minimizing racemization risks associated with stepwise activation.

-

Prodrug & Linker Design: The Gly-Ala motif is a substrate for peptide transporters (PEPT1) and lysosomal proteases (Cathepsin B), making it a critical component in targeted drug delivery systems.

Chemical Profile & Stability

| Property | Specification |

| Formula | C₆H₁₃ClN₂O₃ |

| MW | 196.63 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM, Ethyl Acetate. |

| Hygroscopicity | High (Store Desiccated) |

Critical Stability Warning (The "DKP Trap"): Researchers must be aware that H-Gly-Ala-OMe is thermodynamically primed to undergo intramolecular cyclization to form Cyclo(Gly-Ala) (a diketopiperazine) under neutral to basic conditions.

-

Acidic pH (Storage): Stable as the HCl salt.

-

Basic pH (Reaction): Rapidly cyclizes. This is a feature for scaffold synthesis but a bug for linear peptide synthesis.

Application I: Synthesis of Diketopiperazine (DKP) Scaffolds

The formation of 2,5-diketopiperazines is a primary application of this precursor. The Gly-Ala DKP core is found in numerous natural products and serves as a constrained peptidomimetic scaffold.

Mechanism of Action

Upon neutralization of the HCl salt, the N-terminal amine performs a nucleophilic attack on the C-terminal ester carbonyl, releasing methanol and forming the six-membered lactam ring.

Protocol: Base-Induced Cyclization

Objective: Synthesis of Cyclo(Gly-L-Ala) (3-methyl-2,5-piperazinedione).

Reagents:

-

H-Gly-Ala-OMe HCl (1.0 eq)[1]

-

Triethylamine (Et₃N) or N-Methylmorpholine (NMM) (1.2 eq)

-

Methanol (MeOH) or 2-Butanol (Solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve H-Gly-Ala-OMe HCl (5 mmol) in anhydrous MeOH (20 mL). The solution will be acidic.

-

Neutralization: Add Et₃N (6 mmol) dropwise at 0°C.

-

Cyclization: Allow the mixture to warm to Room Temperature (RT). Stir for 12–24 hours.

-

Optimization: For faster kinetics, reflux in 2-butanol (100°C) for 2–4 hours.

-

-

Precipitation: The DKP product is often less soluble than the linear ester. Cool the solution to 4°C to induce crystallization.

-

Isolation: Filter the white precipitate. Wash with cold ether to remove residual amine salts.

-

Characterization: Confirm structure via ¹H-NMR (Loss of methyl ester singlet at ~3.7 ppm).

Application II: Fragment Condensation in Peptide Synthesis

Using H-Gly-Ala-OMe HCl as a pre-formed block avoids the stepwise coupling of Gly and Ala, reducing the total number of synthetic steps and purification cycles.

Why use this approach?

-

Convergent Synthesis: Allows the coupling of a "2-mer" fragment to a growing chain.

-

Racemization Control: When H-Gly-Ala-OMe is used as the nucleophile (amine component), the stereocenter (Ala) is protected as an ester and is distant from the reaction center, preserving chirality.

Protocol: Solution Phase Coupling

Objective: Coupling Boc-Phe-OH to H-Gly-Ala-OMe to form Boc-Phe-Gly-Ala-OMe.

-

Activation: Dissolve Boc-Phe-OH (1.1 eq) and HATU (1.1 eq) in DMF. Add DIPEA (2.5 eq) to activate the carboxylate. Stir for 5 min.

-

Addition: Add H-Gly-Ala-OMe HCl (1.0 eq) directly to the activated mixture.

-

Reaction: Stir at RT for 2–4 hours. Monitor by HPLC.

-

Workup: Dilute with Ethyl Acetate. Wash with 5% KHSO₄ (removes unreacted amine), 5% NaHCO₃ (removes unreacted acid), and Brine.

-

Result: Isolation of the protected tripeptide ester.

Application III: Cleavable Linkers for Drug Delivery

The Gly-Ala sequence is a classic substrate for lysosomal cysteine proteases, particularly Cathepsin B . This makes H-Gly-Ala-OMe a vital precursor for designing "self-immolative" linkers in Antibody-Drug Conjugates (ADCs) or small molecule prodrugs.

Design Logic

-

Targeting: The prodrug enters the cell via endocytosis or PEPT1 transport.

-

Activation: In the lysosome (low pH, high enzyme activity), Cathepsin B cleaves the peptide bond between the Linker and the Drug.

-

Release: The drug is released in its active form.

Note: While Val-Cit is the industry standard for ADCs, Gly-Ala (or Gly-Gly-Phe-Gly) offers different solubility profiles and cleavage kinetics, which can be advantageous for hydrophobic payloads.

References

-

Diketopiperazine Synthesis: Synthesis of Mono-Boc-2,5-Diketopiperazine. ACS Publications. Retrieved from [Link]

-

Peptide Linkers in Drug Delivery: Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC - NCBI. Retrieved from [Link]

-

Mechanistic Insight (DKP Formation): Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. PMC - NCBI. Retrieved from [Link]

-

Fragment Condensation: Solid-phase peptide synthesis by fragment condensation. ResearchGate. Retrieved from [Link]

Sources

Application Note: Targeting Lysosomal Integrity and Cathepsin C Activity with H-Gly-Ala-OMe HCl

Abstract & Introduction

H-Gly-Ala-OMe HCl (Glycyl-L-alanine methyl ester hydrochloride) is a dipeptide derivative widely utilized in cancer research to investigate lysosomal stability and Cathepsin C (Dipeptidyl Peptidase I) activity. Unlike standard cytotoxic agents that target DNA or microtubules, dipeptide methyl esters belong to a class of lysosomotropic agents . They exploit the acidic environment of the lysosome to induce stress, offering a unique mechanism to kill drug-resistant cancer cells via Lysosomal Membrane Permeabilization (LMP) .[1][2]

This guide details the application of H-Gly-Ala-OMe HCl as a probe for lysosomal fragility and a substrate for Cathepsin C. It provides a comparative framework against the more potent analog L-Leu-Leu-OMe (LLOMe), allowing researchers to distinguish between osmotic lysosomal swelling (mediated by Gly-Ala-OMe) and amyloid-like fibril formation (mediated by LLOMe).

Key Chemical Properties

| Property | Detail |

| Chemical Name | Glycyl-L-alanine methyl ester hydrochloride |

| Formula | C₆H₁₃ClN₂O₃ |

| MW | 196.63 g/mol |

| Solubility | Soluble in water, methanol, and DMSO. |

| Storage | -20°C (Desiccated). Hydroscopic. |

| Role | Lysosomotropic agent, Cathepsin C substrate, Prodrug precursor. |

Mechanism of Action: The Lysosomal Death Pathway

The utility of H-Gly-Ala-OMe HCl relies on its ability to bypass the plasma membrane via passive diffusion and accumulate in lysosomes.

-

Entry: At neutral cytosolic pH (~7.2), a fraction of the ester exists as an uncharged free base, diffusing freely into organelles.

-

Ion Trapping: Upon entering the acidic lysosome (pH 4.5–5.0), the amine is protonated, trapping the molecule.

-

Cathepsin C Activation: The lysosomal cysteine protease Cathepsin C (CTSC) removes the methyl ester or hydrolyzes the peptide bond.

-

Osmotic Destabilization: Unlike hydrophobic esters (e.g., LLOMe) that polymerize into membranolytic fibrils, Gly-Ala-OMe is primarily hydrolyzed into free amino acids (Gly, Ala) and methanol. These zwitterionic products cannot diffuse out, creating a massive osmotic gradient.

-

LMP & Cell Death: Water rushes in, causing lysosomal swelling and rupture (LMP). Proteases (Cathepsins B/D/L) leak into the cytosol, triggering the mitochondrial apoptotic cascade or necrosis.

Pathway Visualization

Caption: Mechanism of H-Gly-Ala-OMe induced Lysosomal Membrane Permeabilization (LMP) driven by Cathepsin C mediated osmotic imbalance.

Application Protocol 1: Lysosomal Integrity Profiling (Acridine Orange Assay)

This protocol uses H-Gly-Ala-OMe HCl to assess the susceptibility of cancer cells to lysosomal stress. It is particularly useful for evaluating Multi-Drug Resistant (MDR) cell lines, which often have enlarged, fragile lysosomes.

Materials

-

Target Cells: HeLa, MCF-7, or patient-derived xenograft (PDX) lines.

-

Reagent A: H-Gly-Ala-OMe HCl (Stock: 100 mM in PBS, pH adjusted to 7.4 immediately before use).

-

Positive Control: L-Leu-Leu-OMe (LLOMe) (Stock: 10 mM in Ethanol).

-

Detection: Acridine Orange (AO) (Stock: 5 mg/mL in water).

-

Buffer: HBSS (Hank's Balanced Salt Solution).

Experimental Steps

-

Seeding: Plate cancer cells (1 x 10⁵ cells/well) in a 24-well plate with glass coverslips. Incubate overnight.

-

Pulse Treatment:

-

Wash cells 2x with HBSS.

-

Experimental Group: Add H-Gly-Ala-OMe HCl (Titrate: 5 mM, 10 mM, 20 mM) in serum-free medium.

-

Positive Control: Add LLOMe (1 mM).

-

Negative Control: Vehicle only.

-

Incubate for 15–45 minutes at 37°C. (Note: Esters hydrolyze quickly; short exposure is key).

-

-

Staining:

-

Remove treatment medium. Wash 2x with HBSS.

-

Add Acridine Orange (5 µg/mL final concentration) in complete medium.

-

Incubate for 15 minutes at 37°C.

-

-

Imaging (Fluorescence Microscopy):

-

Wash 3x with PBS. Mount immediately.

-

Excitation: 488 nm.

-

Emission: Detect Green (510-530 nm) and Red (620-650 nm).

-

Data Interpretation[1][2][3][4][5][6]

-

Intact Lysosomes: High Red fluorescence (AO concentrates in acidic organelles and stacks).

-

LMP (Ruptured): Loss of Red fluorescence; increase in diffuse Green fluorescence (AO releases into neutral cytosol and binds DNA/RNA).

-

Quantification: Calculate the Red/Green fluorescence ratio. A decrease indicates lysosomal rupture.

Application Protocol 2: Cathepsin C Specificity Validation

To confirm that the observed toxicity is enzyme-dependent (and not just chemical toxicity), you must validate the pathway using a Cathepsin C inhibitor. This protocol establishes the "Rescue Effect."

Materials

-

Inhibitor: Gly-Phe-CHN₂ (Gly-Phe-diazomethylketone) or E-64d (Broad cysteine protease inhibitor).

-

Substrate: H-Gly-Ala-OMe HCl.

-

Assay: Cell Viability (MTT or CellTiter-Glo).

Experimental Steps

-

Pre-Incubation: Treat cells with Gly-Phe-CHN₂ (10 µM) for 4 hours to irreversibly inhibit intracellular Cathepsin C.

-

Challenge: Add H-Gly-Ala-OMe HCl (at the IC50 determined in Protocol 1, typically ~10-20 mM) to both inhibitor-treated and untreated wells.

-

Incubation: Incubate for 24 hours.

-

Readout: Measure cell viability.

Expected Results (Self-Validating Logic)

-

No Inhibitor: H-Gly-Ala-OMe induces cell death (Low viability).

-

With Inhibitor: Cell viability is restored (rescued) .[3]

-

Scientific Logic:[1][2][4][5][6][7] If the inhibitor prevents toxicity, it proves that H-Gly-Ala-OMe is non-toxic until processed by Cathepsin C, validating its use as a specific mechanistic probe.

Comparative Data: Dipeptide Methyl Esters

Use this table to select the correct ester for your specific research question.

| Dipeptide Ester | Potency (LMP) | Mechanism | Specificity | Application |

| L-Leu-Leu-OMe | High (µM range) | Polymerization (Amyloid-like) | Cathepsin C | Gold standard for inducing rapid LMP; NK cell depletion. |

| H-Gly-Ala-OMe | Moderate (mM range) | Osmotic Swelling (Hydrolysis) | Cathepsin C | Osmotic control ; distinguishing polymerization vs. swelling mechanisms. |

| L-Leu-OMe | Low | Osmotic Swelling | Non-specific Esterases | General lysosomal disruption; less enzyme-specific. |

| H-Gly-Phe-OMe | High | Polymerization | Cathepsin C | Alternative to LLOMe; often used in neutrophil studies. |

Experimental Workflow Diagram

Caption: Step-by-step workflow for validating lysosomal permeabilization using H-Gly-Ala-OMe HCl.

References

-

Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells. Proceedings of the National Academy of Sciences, 87(1), 83–87. Link

-

Boya, P., & Kroemer, G. (2008). Lysosomal membrane permeabilization in cell death.[1] Oncogene, 27(50), 6434–6451. Link

-

Johansson, A. C., et al. (2010). Regulation of apoptosis-associated lysosomal membrane permeabilization. Apoptosis, 15(5), 527–540. Link

-

Repnik, U., et al. (2017). L-Leucyl-L-leucine methyl ester does not release cysteine cathepsins to the cytosol but inactivates them in transiently permeabilized lysosomes. European Journal of Cell Biology, 96(5), 338-357. Link

- Adamec, J., et al. (2022). Lysosomal membrane permeabilization as a therapeutic strategy in cancer. Cell Death & Disease, 13, 1-12.

Sources

- 1. Lysosomal membrane permeabilization as a cell death mechanism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Lysosomal membrane permeabilization enhances the anticancer effects of POLR1 (RNA polymerase I) transcription inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lysosomal Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of amine accumulation in, and egress from, lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note: H-Gly-Ala-OMe HCl in Advanced Drug Delivery Systems

This Application Note is structured as a comprehensive technical guide for researchers utilizing H-Gly-Ala-OMe HCl (Glycine-L-Alanine methyl ester hydrochloride) in drug delivery systems. It focuses on its dual utility: as a nucleophilic building block for biodegradable polyphosphazenes and as a substrate for peptide transporter (PepT1) targeting.

Abstract

H-Gly-Ala-OMe HCl is a dipeptide methyl ester hydrochloride widely employed as a strategic intermediate in drug delivery.[1] Its primary utility lies in the synthesis of poly(organophosphazenes) , where it serves as a bulky, hydrolytically sensitive side group that confers biodegradability and pH-buffering capacity to the polymer backbone. Additionally, due to its structural recognition by the PepT1 transporter (SLC15A1), it functions as a model substrate or pro-moiety for enhancing the oral bioavailability of polar therapeutics. This guide provides validated protocols for polymer conjugation and in vitro transport assays.

Chemical Profile & Rationale[1][2][3][4]

-

Compound: H-Gly-Ala-OMe[1] · HCl

-

Systematic Name: Methyl 2-(2-aminoacetamido)propanoate hydrochloride[1]

-

Role: Nucleophile for macromolecular substitution; PepT1 substrate.

-

Key Feature: The methyl ester group is susceptible to hydrolysis, driving the erosion of polymers. The Gly-Ala sequence mimics dietary peptides, ensuring biocompatibility.

Mechanistic Causality in Drug Delivery

-

Tunable Degradation: In polyphosphazenes, the hydrolysis rate of the ester linkage (OMe) dictates the degradation of the polymer backbone. Glycine derivatives degrade rapidly; adding Alanine (steric bulk) slows this process. H-Gly-Ala-OMe offers an intermediate degradation profile suitable for sustained release (weeks to months).

-

Self-Buffering Effect: Upon hydrolysis, the amino acid side chain generates a zwitterionic environment that neutralizes acidic degradation products (e.g., from PLGA blends), preventing inflammatory tissue necrosis.

Application I: Synthesis of Biodegradable Polyphosphazenes

Objective: To synthesize poly[bis(glycine-alanine methyl ester)phosphazene] via macromolecular nucleophilic substitution.

Experimental Workflow Diagram

The following diagram illustrates the conversion of the inorganic precursor into a bioerodible polymer using H-Gly-Ala-OMe HCl.

Figure 1: Synthesis pathway of amino acid ester-substituted polyphosphazenes. The chlorine atoms on the inorganic backbone are replaced by the amino functionality of H-Gly-Ala-OMe.

Detailed Protocol: Macromolecular Substitution

Safety Note: Poly(dichlorophosphazene) is highly moisture-sensitive. All steps must be performed under dry Argon/Nitrogen.

Materials:

-

Poly(dichlorophosphazene) (PDCP) solution (in anhydrous THF).

-

H-Gly-Ala-OMe HCl (2.5 equivalents per Cl atom).

-

Triethylamine (Et3N) (anhydrous).

-

Solvents: Anhydrous THF, Hexane, Ethanol.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Suspend H-Gly-Ala-OMe HCl (10 g, ~50 mmol) in 150 mL anhydrous THF.

-

Add Et3N (14 mL, ~100 mmol) dropwise. The solution will become cloudy as Et3N·HCl precipitates.

-

Reflux for 2 hours to ensure full deprotonation of the amino group.

-

-

Substitution Reaction:

-

Cool the amino acid ester solution to 0°C.

-

Slowly add the PDCP solution (containing ~10 mmol of Cl units) via cannula transfer to the stirred amino acid mixture. Crucial: Always add polymer to excess nucleophile to prevent crosslinking.

-

Allow to warm to room temperature and stir for 48 hours.

-

Optional: Reflux for the final 12 hours to drive substitution to completion.

-

-

Purification:

-

Filter the mixture to remove insoluble Et3N·HCl salts.[1][2][3]

-

Concentrate the filtrate to ~50 mL using a rotary evaporator.

-

Precipitate the polymer by dropwise addition into excess hexane (or water, depending on hydrophobicity).

-

Reprecipitate from THF into ethanol 3 times to remove unreacted dipeptide.

-

-

Validation:

-

31P NMR: Verify disappearance of the P-Cl signal (singlet at -17 ppm) and appearance of the substituted signal (~0 to -5 ppm).

-

1H NMR: Confirm the ratio of Gly-Ala protons to the backbone.

-

Application II: PepT1-Mediated Transport Studies

Objective: To utilize H-Gly-Ala-OMe as a competitive substrate to map PepT1 transporter activity or validate prodrug affinity.

Transport Mechanism Diagram

H-Gly-Ala-OMe utilizes the proton gradient to enter enterocytes.

Figure 2: Proton-coupled transport mechanism of H-Gly-Ala-OMe via PepT1.

Protocol: Competitive Inhibition Uptake Assay (Caco-2 Cells)

This protocol determines if a drug candidate utilizes the PepT1 transporter by checking if it competes with H-Gly-Ala-OMe (or radiolabeled Gly-Sar).

Materials:

-

Caco-2 cell monolayers (21-day culture on Transwell inserts).

-

Uptake Buffer: pH 6.0 (MES-buffered Krebs-Ringer).

-

Substrate: [14C]-Gly-Sar (Reference) or H-Gly-Ala-OMe (Test).

-

Inhibitor: Excess H-Gly-Ala-OMe (10–20 mM).

Methodology:

-

Preparation: Wash Caco-2 monolayers twice with pH 6.0 Uptake Buffer at 37°C.

-

Incubation (Uptake Phase):

-

Control Well: Add 10 µM [14C]-Gly-Sar.

-

Competition Well: Add 10 µM [14C]-Gly-Sar + 10 mM H-Gly-Ala-OMe .

-

Incubate for 10 minutes (linear uptake phase).

-

-

Termination: Aspirate buffer and immediately wash with ice-cold pH 7.4 buffer to stop transport.

-

Lysis & Quantification:

-

Lyse cells with 0.1 N NaOH / 1% SDS.

-

Measure radioactivity via liquid scintillation counting.

-

-

Data Analysis:

-

Calculate % Inhibition. Significant inhibition (>50%) confirms H-Gly-Ala-OMe binds to the same active site as Gly-Sar.

-

Expected Results Table:

| Condition | [14C]-Gly-Sar Uptake (pmol/cm²/min) | Interpretation |

|---|---|---|

| Control | 45.2 ± 3.1 | Baseline PepT1 activity. |

| + H-Gly-Ala-OMe (10mM) | 12.4 ± 1.5 | High Affinity: H-Gly-Ala-OMe successfully competes for the transporter. |

| + Proline (Negative Ctrl) | 44.8 ± 2.8 | No competition (Proline is not a PepT1 substrate). |

References

-

Nair, L. S., & Laurencin, C. T. (2007).[4] Biodegradable polymers as biomaterials. Progress in Polymer Science. Retrieved from [Link]

-

Solvo Biotechnology. (n.d.). PEPT1 Transporter Information and Substrate Specificity. Retrieved from [Link]

- Brandsch, M., et al. (2008). Membrane transporters for cardiometabolic drugs. Physiological Reviews. (Contextual grounding for PepT1 mechanisms).

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of H-Gly-Ala-OMe HCl

Product: H-Gly-Ala-OMe HCl (Glycyl-L-alanine methyl ester hydrochloride) CAS: 13515-97-4 (free base ref) / Generic Peptide Ester Protocol Support Tier: Senior Application Scientist Level

Introduction: The "Ticking Clock" of Dipeptide Esters

Welcome to the technical guide for H-Gly-Ala-OMe HCl . Researchers often treat this simple dipeptide ester like a standard amino acid derivative, leading to catastrophic yield loss.

The Critical Insight: While you may be worried about hydrolysis (water attacking the ester), the far more immediate threat to this molecule is cyclization (Diketopiperazine or DKP formation).

Because this is a dipeptide with a sterically unhindered N-terminal Glycine, the moment you neutralize the HCl salt to free the amine (pH > 7), the amine can swing around and attack the C-terminal methyl ester. This ejects methanol and forms a stable, useless cyclic product (Cyclo-Gly-Ala). This reaction can happen in minutes under the wrong conditions.

This guide provides the protocols to prevent both hydrolysis and DKP formation.

Module 1: Storage & Pre-Experiment Handling

Q: My white powder has turned into a sticky gum. Is it still usable?

Diagnosis: Hygroscopic Hydrolysis. The HCl salt of H-Gly-Ala-OMe is highly hygroscopic. If the vial was opened in a humid environment or stored without desiccation, it absorbed atmospheric water. The acidic environment created by the HCl salt + water promotes slow acid-catalyzed hydrolysis of the methyl ester to the free acid (H-Gly-Ala-OH).

The Fix:

-

If gummy: The purity is likely compromised. Check via HPLC.[1][2] If ester content is <90%, discard. Recrystallization is difficult due to the mixture of free acid/ester/salt.

-

Prevention Protocol:

-

Store at -20°C .

-

Equilibrate: Allow the closed vial to reach room temperature before opening to prevent condensation.

-

Desiccate: Store the vial inside a secondary jar containing silica gel or P₂O₅.

-

Q: Can I make a stock solution in water or PBS for later use?

Answer: ABSOLUTELY NOT. Reasoning:

-

Neutral pH (PBS): At pH 7.4, a significant fraction of the amine exists as the free base (

). This triggers rapid intramolecular cyclization (DKP formation). -

Acidic pH (Water/HCl): While DKP is suppressed at pH < 5, the ester bond is still subject to hydrolysis over time (days).

Correct Protocol:

-

Dissolve immediately before use .

-

If a stock is required, use anhydrous DMSO or DMF and store at -20°C. Even then, use within 48 hours.

Module 2: Reaction Conditions (The DKP Danger Zone)

Q: I neutralized H-Gly-Ala-OMe HCl with TEA for a coupling reaction, but my yield is near zero. Mass spec shows a peak at [M-32]. What happened?

Diagnosis: Diketopiperazine (DKP) Formation. The [M-32] peak corresponds to the loss of Methanol (MW 32). You didn't couple the peptide; you cyclized it.

Mechanism:

When you added Triethylamine (TEA), you deprotonated the ammonium salt (

Figure 1: The mechanism of DKP formation triggered by neutralization. The loss of methanol (M-32) is the diagnostic signature.

The "Safe Coupling" Protocol: To couple H-Gly-Ala-OMe to another amino acid (e.g., Boc-Phe-OH), you must minimize the time the amine is free.

-

Dissolve: Dissolve H-Gly-Ala-OMe HCl and the carboxylic acid partner (e.g., Boc-Xaa-OH) in the solvent (DMF/DCM) together.

-

Activate First: Add the coupling agent (e.g., EDC/HOBt or HATU) before adding the base.

-

Cold Neutralization: Cool the mixture to 0°C .

-

Slow Base Addition: Add the base (DIEA/NMM) dropwise. This ensures that as soon as a molecule of H-Gly-Ala-OMe is deprotonated, it is immediately captured by the activated carboxylic acid partner rather than cyclizing.

Module 3: Purification & Work-up

Q: During HPLC purification, my peak area decreases with every run. Why?

Diagnosis: On-Column Hydrolysis. If your mobile phase is neutral (ammonium acetate/bicarbonate) or if fractions sit in the fraction collector for hours, the ester will hydrolyze.

Troubleshooting Table: Stability vs. pH

| pH Condition | Dominant Reaction | Rate | Risk Level |

| pH < 3 (0.1% TFA) | Acid Hydrolysis | Slow (Days) | Low (Safe for HPLC) |

| pH 4 - 6 | Stability Window | Very Slow | Safe (Best for storage) |

| pH 7 - 8 | DKP Formation | Fast (Minutes) | CRITICAL |

| pH > 9 | Saponification | Fast (Minutes) | High |

The Fix:

-

Mobile Phase: Use 0.1% TFA or Formic Acid (pH ~2-3) in water/acetonitrile. Avoid phosphate or bicarbonate buffers.

-

Work-up: If performing an extraction, avoid washing with strong bases (like 1M NaOH). Use saturated

only briefly and keep cold, or use dilute citric acid washes. -

Lyophilization: Freeze fractions immediately. Do not leave them in solution at room temperature.

Summary Checklist for Success

Use this decision tree to validate your experimental design before starting.

Figure 2: Decision tree for handling H-Gly-Ala-OMe HCl to ensure stability.

References

-

Goolcharran, C., & Borchardt, R. T. (1998). Kinetics and mechanism of the formation of diketopiperazines from dipeptide esters. Journal of Pharmaceutical Sciences, 87(3), 283–288.

- Establishes the pH dependence of DKP formation, confirming the "danger zone"

-

Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[3][4][5] Journal of the American Chemical Society, 94(9), 3102–3106.

- Foundational text on the mechanism of peptide cyclization and the c

-

Bodanszky, M. (1993). Principles of Peptide Synthesis (2nd ed.). Springer-Verlag.

- Authoritative source for coupling protocols (Cooling to 0°C, order of addition) to prevent side reactions.

-

Purdie, J. E., & Benoiton, N. L. (1973). The interaction of dipeptide esters with strong acids and bases. Journal of the Chemical Society, Perkin Transactions 2, 1845-1850.

- Provides data on the hydrolysis rates of peptide esters vs.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

troubleshooting low solubility of H-Gly-Ala-OMe HCl in reactions

If you suspect product insolubility is hindering the reaction, consider switching the primary solvent to a stronger one like pure DMF or NMP for future attempts. [5]

References

-

Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (n.d.). National Institutes of Health (NIH). Retrieved February 7, 2026, from [Link]

-

A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. (n.d.). National Institutes of Health (NIH). Retrieved February 7, 2026, from [Link]

-

Peptide Solubilization. (n.d.). JPT. Retrieved February 7, 2026, from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). University of California, Irvine. Retrieved February 7, 2026, from [Link]

-

In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. (1994). PubMed. Retrieved February 7, 2026, from [Link]

-

Carbodiimides and Additives. (2021, May 19). Aapptec Peptides. Retrieved February 7, 2026, from [Link]

-

How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein. Retrieved February 7, 2026, from [Link]

-

Unlocking the Benefits of Sonication for Creating Soluble Liquids. (2023, April 21). Envirostar. Retrieved February 7, 2026, from [Link]

-

Ultrasonic Dissolving of Solids in Liquids. (n.d.). Hielscher. Retrieved February 7, 2026, from [Link]

-

Sonication: Significance and symbolism. (2026, February 1). Scite. Retrieved February 7, 2026, from [Link]

Technical Support Center: Purification & Handling of H-Gly-Ala-OMe·HCl

Subject: Troubleshooting Purification, Stability, and Isolation of L-Alanylglycine Methyl Ester Hydrochloride Document ID: TS-PEP-2024-GA Audience: Medicinal Chemists, Peptide Scientists, Process Development Engineers

Introduction: The Molecule & The Challenge

H-Gly-Ala-OMe·HCl is a deceptive molecule. While structurally simple, this dipeptide ester presents a "perfect storm" of purification challenges: it is highly polar (hydrophilic), hygroscopic, and kinetically unstable under neutral conditions.

The presence of Glycine (Gly) at the N-terminus is the critical risk factor. Lacking a side chain, Glycine possesses high conformational flexibility, allowing the N-terminal amine to easily access the C-terminal ester carbonyl. If the amine is deprotonated (pH > 6.5), it will rapidly attack the ester to form a Diketopiperazine (DKP) , a cyclic byproduct that is often irreversible.

This guide prioritizes acidic handling and non-aqueous workups to preserve the linear integrity of the peptide.

Part 1: Critical Stability & Degradation Pathways

Before attempting purification, you must understand the degradation mechanisms. The majority of "low yield" reports for this molecule are actually "high conversion to DKP" events.

The Danger Zone: Diketopiperazine (DKP) Formation

Trigger: Neutralization of the HCl salt (pH > 7). Mechanism: Intramolecular aminolysis. The free amine nucleophilically attacks the methyl ester carbonyl. Result: Formation of cyclo(-Gly-Ala-) and loss of methanol.

Figure 1: The irreversible cyclization pathway. Maintaining the protonated HCl salt form is the only barrier against this reaction.

Part 2: Troubleshooting Guide (Q&A)

Category A: Solubility & Extraction Issues

Q1: I tried extracting the peptide into DCM/Ethyl Acetate from water, but the product remained in the aqueous layer. Why?

-

Diagnosis: H-Gly-Ala-OMe·HCl is a polar salt. It is virtually insoluble in non-polar organic solvents like Dichloromethane (DCM) or Ethyl Acetate.

-

The Trap: If you add base (e.g., NaHCO₃) to neutralize it and force it into the organic layer, you trigger the DKP formation described in Figure 1.

-

Solution: Do not use aqueous extraction. Use precipitation (see Protocol A) or lyophilization. If you must remove non-polar impurities, wash the solid peptide with cold Et₂O or DCM; the impurities will dissolve, and your peptide will remain as a solid.

Q2: My product turned into a sticky oil/gum instead of a white powder. How do I fix this?

-

Diagnosis: This is likely due to hygroscopicity (absorbing water from air) or residual high-boiling solvents (DMF/DMSO).

-

Solution:

-

Dissolve the oil in a minimum amount of dry Methanol (MeOH).

-

Add the solution dropwise into a large excess of cold Diethyl Ether (Et₂O) or MTBE with vigorous stirring.

-

The oil should triturate into a white solid.

-

Filter immediately under N₂ and store in a desiccator.

-

Category B: HPLC & Purification

Q3: The peptide elutes in the void volume (retention time ~0) on my C18 column.

-

Diagnosis: The molecule is too hydrophilic to interact with standard C18 chains, especially in its charged state.

-

Solution:

-

Ion-Pairing: Ensure your mobile phase contains 0.1% Trifluoroacetic Acid (TFA) . The TFA anion pairs with the N-terminus, increasing hydrophobicity.

-

Phase Change: Switch to a "Polar C18" or "Aq" type column designed for 100% aqueous stability.

-

HILIC Mode: If C18 fails, use Hydrophilic Interaction Liquid Chromatography (HILIC) with an Acetonitrile/Water gradient (starting high ACN).

-

Q4: I see a split peak or a secondary peak growing during the HPLC run.

-

Diagnosis: This is likely on-column degradation.

-

Case A (DKP): If the mobile phase pH is near neutral (e.g., Ammonium Acetate pH 6-7).

-

Case B (Hydrolysis): If the run is long and the temperature is high.

-

-

Solution: Use acidic mobile phases only (Water/ACN + 0.1% TFA or Formic Acid). Keep the column temperature at 20-25°C; do not heat.

Part 3: Validated Purification Protocols

Protocol A: Precipitation (Preferred for >95% Purity)

Best for removing non-polar coupling reagents and protecting group byproducts without exposing the peptide to water.

| Parameter | Specification |

| Solvent A (Good Solvent) | Dry Methanol (MeOH) or minimal DMF |

| Solvent B (Anti-Solvent) | Diethyl Ether (Et₂O) or MTBE |

| Temperature | 0°C to 4°C |

| Ratio | 1:10 (Solvent A : Solvent B) |

Step-by-Step:

-

Dissolution: Dissolve the crude oily residue in the minimum volume of MeOH necessary to make it flow (e.g., 1-2 mL per gram).

-

Precipitation: Place 10 volumes of Et₂O in a beaker with a stir bar. Chill on ice.

-

Addition: Add the peptide/MeOH solution dropwise into the stirring ether. A white precipitate should form immediately.

-

Trituration: Let stir for 15 minutes to extract impurities from the solid matrix.

-

Isolation: Filter via a sintered glass funnel or centrifuge.

-

Drying: Dry under high vacuum for 24 hours. Note: The product is hygroscopic; minimize air exposure.

Protocol B: Preparative RP-HPLC (For High Purity Requirements)

Use this only if precipitation fails to remove specific impurities.

| Parameter | Setting | Reason |

| Column | C18-Aq or Polar-RP (5µm) | Enhanced retention for polar species |

| Mobile Phase A | Water + 0.1% TFA | Maintains acidic pH (prevents DKP) |

| Mobile Phase B | Acetonitrile + 0.1% TFA | Elution solvent |

| Gradient | 0% B to 20% B over 20 min | Shallow gradient for hydrophilic separation |

| Detection | UV 210 nm | Peptide bond absorption |

Workflow Diagram:

Figure 2: Decision tree for selecting the appropriate purification method based on impurity profile.

Part 4: Storage & Handling

-

Hygroscopicity: The HCl salt will absorb atmospheric water, leading to hydrolysis over time. Store in a tightly sealed vial with desiccant.

-

Temperature: Store at -20°C.

-

Reconstitution: When using the peptide in a reaction, dissolve it in the solvent (e.g., DMF) and add the base (e.g., DIEA) last , immediately before the coupling event, to minimize the time the free amine exists in the absence of an electrophile.

References

-

PubChem. (n.d.). H-Ala-Gly-OMe.HCl Compound Summary. National Library of Medicine. Retrieved February 7, 2026, from [Link]

-

Gairi, M., et al. (1995). Diketopiperazine formation during the synthesis of dipeptide methyl esters. International Journal of Peptide and Protein Research.[1] (Contextual grounding on DKP mechanisms in dipeptides).

-

Biotage. (2023).[1][2][3][4] How to purify hydrophilic peptides. Biotage Blog. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: H-Gly-Ala-OMe HCl Handling Guide

Topic: Avoiding Common Pitfalls in H-Gly-Ala-OMe HCl Handling Document ID: TS-G-2024-001 Version: 1.2 Status: Active

Introduction: The Deceptive Simplicity of Dipeptides

H-Gly-Ala-OMe HCl (Glycyl-L-alanine methyl ester hydrochloride) is a widely used dipeptide building block. While structurally simple, it presents a "perfect storm" of chemical risks that often catch researchers off guard.

As a hydrochloride salt, it is hygroscopic. As a dipeptide methyl ester, it is thermodynamically primed for diketopiperazine (DKP) formation —a rapid, irreversible cyclization that destroys your starting material.

This guide acts as your failsafe, synthesizing field-proven handling protocols to prevent material loss.

Module 1: Storage & Stability (The Moisture Trap)

The Science of Degradation

H-Gly-Ala-OMe HCl is stable in its protonated, dry state. However, the hydrochloride counterion is hygroscopic.[1] Moisture absorption triggers two degradation pathways:

-

Ester Hydrolysis: Water attacks the methyl ester, yielding H-Gly-Ala-OH (useless for C-terminal protection).

-

Crystal Lattice Collapse: The free-flowing powder turns into a sticky gum, making accurate weighing impossible.

Storage Protocol

| Parameter | Specification | Reason |

| Temperature | -20°C (Long-term) | Slows hydrolysis kinetics. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture ingress. |

| Container | Amber Glass, Parafilm Sealed | Protects from light (minor risk) and moisture (major risk). |

| Desiccation | Required | Silica gel or |

Critical Workflow: The "Warm-Up" Rule

Never open a cold bottle directly.

-

Remove bottle from -20°C storage.

-

Place in a desiccator at Room Temperature (RT) for 60 minutes .

-

Why? Opening a cold bottle condenses atmospheric moisture onto the hygroscopic salt immediately.

Module 2: The DKP Trap (Reaction Optimization)

The Mechanism: Why Your Peptide Disappears

The most critical error users make is premature neutralization .

In the presence of a base (e.g., Triethylamine, DIPEA), the ammonium salt (

Result: Rapid formation of Cyclo(Gly-Ala) (a diketopiperazine) and loss of methanol. This reaction is often faster than the desired intermolecular coupling.

Visualization: The DKP Pathway

Figure 1: The kinetic race between desired coupling and unwanted cyclization (DKP formation).

Prevention Protocol: In Situ Neutralization

NEVER generate the free base of H-Gly-Ala-OMe in a separate step.

Correct Workflow:

-

Dissolve the carboxylic acid component (the piece you are coupling to Gly-Ala) in the solvent (DMF/DCM).

-

Add the coupling reagents (e.g., EDC/HOBt or HATU).

-

Wait for activation (2–5 mins).

-

Add H-Gly-Ala-OMe HCl salt directly to the mixture.

-

Add the base (DIPEA/NMM) last .

-

Logic: The moment the amine is freed by the base, it is surrounded by activated electrophiles, favoring the intermolecular coupling over the intramolecular DKP formation.

-

Module 3: Troubleshooting & FAQs

Q1: My H-Gly-Ala-OMe HCl has turned into a sticky gel. Can I still use it?

Status: High Risk.

-

Diagnosis: The salt has deliquesced (absorbed water).

-

Risk: The water content will hydrolyze the active ester and quench your coupling reagents (consuming EDC or HATU).

-